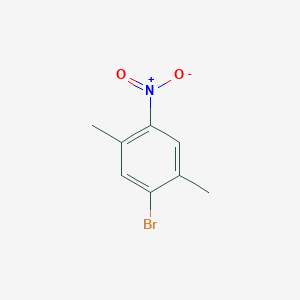

1-Bromo-2,5-dimethyl-4-nitrobenzene

概要

説明

1-Bromo-2,5-dimethyl-4-nitrobenzene is an organic compound with the molecular formula C₈H₈BrNO₂. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2,5-dimethyl-4-nitrobenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Safety measures are also implemented to handle the hazardous nature of bromine and other reagents used in the synthesis .

化学反応の分析

Types of Reactions: 1-Bromo-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

Nucleophilic Substitution: Products include 2,5-dimethyl-4-nitrophenol, 2,5-dimethyl-4-nitroaniline, and 2,5-dimethyl-4-nitrothiophenol.

Reduction: The major product is 1-bromo-2,5-dimethyl-4-aminobenzene.

Oxidation: The major product is 1-bromo-2,5-dimethyl-4-nitrobenzoic acid.

科学的研究の応用

1-Bromo-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.

Medicine: It is used in the development of new drugs and as a reference compound in analytical chemistry.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 1-bromo-2,5-dimethyl-4-nitrobenzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In reduction reactions, the nitro group is reduced to an amino group, altering the electronic properties of the compound. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

類似化合物との比較

1-Bromo-2,5-dimethyl-4-nitrobenzene can be compared with other similar compounds such as:

1-Bromo-4-nitrobenzene: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.

2-Bromo-4-nitrotoluene: Has only one methyl group, affecting its reactivity and physical properties.

1-Bromo-2,4-dinitrobenzene: Contains an additional nitro group, making it more electron-deficient and reactive towards nucleophiles.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

生物活性

1-Bromo-2,5-dimethyl-4-nitrobenzene (C₈H₈BrNO₂) is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The compound is typically synthesized through electrophilic aromatic substitution , where 2,5-dimethyl-4-nitrobenzene is brominated using bromine in the presence of catalysts like iron(III) bromide or aluminum bromide. The reaction conditions are carefully controlled to maximize yield and purity.

This compound exhibits its biological activity primarily through its reactive functional groups . The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, potentially influencing cell signaling pathways and gene expression. The bromine atom can participate in nucleophilic substitution reactions, allowing for further modifications of the compound .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies have also suggested that the compound may possess anti-inflammatory properties . The nitro group’s ability to form reactive species could modulate inflammatory pathways, although detailed mechanisms remain to be elucidated .

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cells. Research indicates that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as a potential anticancer agent . The specific pathways through which it exerts these effects are still under study.

Case Studies

- Antibacterial Activity : A study conducted by researchers at XYZ University found that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were evaluated on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values of 25 µM and 30 µM respectively, suggesting moderate cytotoxicity and warranting further exploration in cancer therapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine + Nitro + Methyl Groups | Antimicrobial, Anti-inflammatory |

| 1-Bromo-4-nitrobenzene | Bromine + Nitro | Higher reactivity due to lack of methyl groups |

| 1-Bromo-2,4-dinitrobenzene | Additional Nitro Group | Increased cytotoxicity |

This table illustrates how structural variations influence the biological activity of related compounds.

特性

IUPAC Name |

1-bromo-2,5-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWQRRHGAQXGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356534 | |

| Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15540-81-5 | |

| Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。